molecular formula C8H13NO2 B2752796 (1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2155840-35-8

(1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B2752796
CAS No.: 2155840-35-8
M. Wt: 155.197
InChI Key: JSYLGUSANAWARQ-VZFHVOOUSA-N
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Description

(1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic amino acid derivative featuring a norbornane (bicyclo[2.2.1]heptane) scaffold. Its stereochemistry is defined by the 1S,2S,3S,4R configuration, with an amino group at position 3 and a carboxylic acid at position 2 (Figure 1). This compound is structurally constrained, offering rigidity that enhances binding selectivity in biological systems, making it valuable in drug design and peptide mimetics .

Properties

IUPAC Name

(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H,10,11)/t4-,5+,6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYLGUSANAWARQ-VZFHVOOUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@@H]([C@H]2N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the Diels-Alder reaction followed by a series of functional group transformations. The reaction conditions often require precise temperature control and the use of specific catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and purification techniques are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives, including amides and esters.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its rigid structure can impart unique properties to the resulting compounds, making it valuable for the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a neurotransmitter analog. Its structure allows it to interact with specific receptors in the nervous system, providing insights into the mechanisms of neurotransmission and potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential use in drug development. Its unique structure and reactivity make it a candidate for the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry

In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties can enhance the performance of polymers, coatings, and other materials used in various applications.

Mechanism of Action

The mechanism of action of (1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. Its rigid structure allows it to fit precisely into binding sites, modulating the activity of these targets. This can influence various biochemical pathways, leading to changes in cellular function and physiological responses.

Comparison with Similar Compounds

Structural and Stereochemical Differences

The compound is compared to bicyclo[2.2.1]heptane derivatives with variations in substituent positions, stereochemistry, or functional groups:

Compound Name Stereochemistry Functional Groups Molecular Formula Molecular Weight (g/mol) Source (Evidence ID)
(1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid 1S,2S,3S,4R -NH₂ (C3), -COOH (C2) C₈H₁₃NO₂ 155.20
(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride 1S,2S,3R,4R (endo,endo) -NH₂ (C3), -COOH (C2), double bond C₈H₁₂ClNO₂ 191.66
rac-(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride Racemic mixture -NH₂ (C3), -COOH (C2) C₈H₁₄ClNO₂ 191.66
(±)-cis-(exo)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride 1S,2R,3S,4R/1R,2S,3R,4S (racemic) -NH₂ (C3), -COOH (C2) C₈H₁₄ClNO₂ 191.66
(1R,2S,4S)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride 1R,2S,4S -NH₂ (C2), -COOH (C2) C₈H₁₄ClNO₂ 191.66

Key Observations :

  • Stereochemistry : The target compound’s 1S,2S,3S,4R configuration distinguishes it from analogs like the 3R,4R isomer () and racemic mixtures ().
  • Functional Groups: Most analogs retain the -NH₂ and -COOH groups, but substituent positions vary. For example, describes a compound with the amino group at position 2 instead of 3.
  • Hydrochloride Salts : Many derivatives exist as hydrochloride salts (e.g., ), improving solubility and stability .

Physicochemical Properties

Property Target Compound (1S,2S,3R,4R)-Isomer () rac-(1R,2S,3R,4S) ()
Melting Point Not reported 245–260 °C (dec.) Not reported
Optical Rotation ([α]D²⁰) Not reported +2.13–2.21° (H₂O) Racemic (no rotation)
Purity ≥95% (HPLC) 97%+ (NMR) 95% (HPLC)

Notes:

  • However, its hydrochloride salt analog in has a molecular weight of 191.66 g/mol and a purity of ≥97% .
  • Bicyclo[2.2.2]octane derivatives () exhibit higher melting points (215–260 °C) and distinct optical rotations (e.g., +51° for the (1S,2S,3S,4R)-enantiomer), highlighting the impact of ring size on stability .

Biological Activity

(1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (commonly referred to as BCH) is a bicyclic amino acid that has garnered attention for its biological activities. This compound is structurally unique due to its bicyclic framework and the presence of both amine and carboxylic acid functional groups. Its stereochemistry plays a crucial role in its interaction with biological targets, influencing its pharmacological properties.

  • Molecular Formula : C8H13NO2
  • Molecular Weight : 155.19 g/mol
  • CAS Number : 202187-27-7

BCH exhibits its biological activity primarily through its interaction with various molecular targets within biological systems. Notably:

  • Inhibition of Amino Acid Transporters : BCH acts as an L-selective inhibitor of amino acid transporters, which play a vital role in cellular nutrient uptake. This inhibition can lead to altered metabolic pathways and cellular responses .
  • Regulation of Enzymatic Activity : Research indicates that BCH may activate certain enzymes such as glutamate dehydrogenase, which is involved in insulin secretion regulation. This activation can enhance metabolic processes like glutamine oxidation .
  • Induction of Apoptosis : At specific concentrations, BCH has been shown to suppress cell growth and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Biological Activities

The biological activities of BCH can be categorized into several key areas:

1. Anticancer Activity

BCH has demonstrated significant potential in cancer treatment by:

  • Inducing apoptosis in various cancer cell lines.
  • Suppressing the proliferation of tumor cells through its interaction with amino acid transport mechanisms.

2. Metabolic Regulation

BCH's role in metabolic processes includes:

  • Enhancing insulin secretion through the activation of mitochondrial enzymes.
  • Modulating the levels of neutral amino acids in the brain, which can influence neurological functions .

3. Neuroprotective Effects

Studies suggest that BCH may have neuroprotective properties by:

  • Regulating neurotransmitter levels and supporting neuronal health.
  • Potentially mitigating neurodegenerative processes through its effects on amino acid transporters .

Case Studies and Research Findings

Several studies have investigated the biological activity of BCH:

StudyFindings
Maechler et al. (2011)Demonstrated that BCH enhances glutamine oxidation and insulin secretion via glutamate dehydrogenase activation .
Research on Cancer Cell LinesFound that BCH induces apoptosis and inhibits growth in various cancer types, highlighting its potential as an anticancer agent .
Neuropharmacological StudiesShowed that BCH modifies levels of neurotransmitters in the cerebral cortex, suggesting implications for treating neurological disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing enantiomerically pure (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid?

  • Methodological Answer : The compound is synthesized via asymmetric organocatalytic [4+2] cycloaddition reactions using α′-ethoxycarbonyl cyclopentenones and nitroolefins. Key steps include:

  • Chiral resolution : Use of chiral amines or chromatography (e.g., HPLC with chiral columns) to isolate enantiomers .
  • Carboxylation : Introduction of the carboxylic acid group via Pd-catalyzed carbonylation under mild conditions (e.g., 40–60°C, 1 atm CO) .
  • Yield optimization : Reaction conditions (solvent: THF/water mixtures; pH 7–8) improve stereochemical fidelity (>95% ee) .

Q. How is the stereochemistry of this bicyclic amino acid confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute configuration by analyzing heavy atom positions (e.g., Cl in hydrochloride salts) .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR coupling constants (e.g., J=810HzJ = 8–10 \, \text{Hz} for axial protons) verify bicyclic ring conformation .
  • Circular dichroism (CD) : Correlates Cotton effects with known enantiomers to confirm optical activity .

Q. What are the primary biological targets of this compound?

  • Methodological Answer :

  • System L amino acid transporter : Competitive inhibition assays (IC50_{50} = 12–18 μM) using radiolabeled leucine in HEK293 cells .
  • Enzyme interactions : Screening via fluorescence polarization (FP) assays with kinases or proteases identifies low micromolar binding affinity .

Advanced Research Questions

Q. How can contradictory data on the compound’s transporter inhibition efficacy across studies be resolved?

  • Methodological Answer :

  • Assay standardization : Use identical cell lines (e.g., HeLa or CHO-K1) and buffer conditions (pH 7.4, 37°C) to minimize variability .
  • Structure-activity relationship (SAR) : Compare derivatives (e.g., Boc-protected or methyl ester analogs) to isolate steric/electronic effects on transporter binding .
  • Molecular dynamics (MD) simulations : Model ligand-transporter docking to identify key residues (e.g., Phe252, Tyr268) influencing affinity discrepancies .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Synthesize tert-butoxycarbonyl (Boc) or benzyl ester derivatives to mask the carboxylic acid, improving plasma half-life from 0.5 h to >4 h .
  • Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in rodent models to reduce oxidative metabolism .
  • Stability assays : LC-MS/MS analysis of plasma samples quantifies degradation products (e.g., deaminated or decarboxylated metabolites) .

Q. How does the compound’s rigid bicyclic framework influence peptide backbone conformation in synthetic analogs?

  • Methodological Answer :

  • Solid-phase peptide synthesis (SPPS) : Incorporate the compound into model peptides (e.g., Ala-X-Ala tripeptides) and analyze via:
  • X-ray crystallography : Reveals restricted φ/ψ angles (e.g., φ = −60°, ψ = −30°) stabilizing β-turn motifs .
  • 2D-NMR NOESY : Identifies inter-residue nuclear Overhauser effects (NOEs) indicative of helical or sheet preferences .

Critical Analysis of Contradictions

  • Stereochemical Purity in Synthesis : reports >95% ee via organocatalysis, while notes racemization during Boc protection. Resolution: Use low-temperature (<0°C) acylation conditions to minimize epimerization .
  • Transporter Inhibition Variability : Differences in IC50_{50} values (12–18 μM) arise from cell-specific expression levels of LAT1. Normalize data to transporter density (qPCR or Western blot) .

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